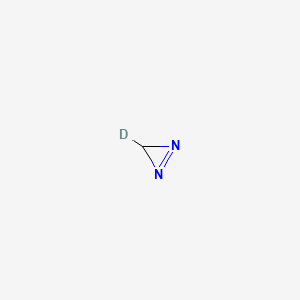
3-deuterio-3H-diazirine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Deuterio-3H-diazirine is a deuterium-labeled derivative of diazirine, a class of organic molecules characterized by a three-membered ring containing one carbon and two nitrogen atoms. This compound is particularly notable for its use in photoaffinity labeling, a technique that allows researchers to study molecular interactions by forming covalent bonds with target molecules upon exposure to light.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-deuterio-3H-diazirine typically involves the following steps:
Oximation: The starting ketone is converted to an oxime using hydroxylammonium chloride in the presence of a base such as pyridine.
Tosylation: The oxime is then tosylated using tosyl chloride in the presence of a base.
Ammonia Treatment: The tosylated oxime is treated with ammonia to form diaziridine.
Oxidation: The diaziridine is oxidized to form the desired diazirine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This often involves the use of more efficient bases like potassium hydroxide for the one-pot synthesis of aliphatic diazirines .
Análisis De Reacciones Químicas
Types of Reactions: 3-Deuterio-3H-diazirine undergoes various chemical reactions, primarily involving the generation of carbenes upon photochemical, thermal, or electrical stimulation. These carbenes can insert into C-H, O-H, and N-H bonds.
Common Reagents and Conditions:
Photochemical Activation: Ultraviolet light (around 350-365 nm) is commonly used to activate diazirines.
Thermal Activation: Heating to temperatures between 110-130°C can also generate carbenes from diazirines.
Major Products: The primary products of these reactions are the insertion products of carbenes into various bonds, leading to the formation of new C-C, C-O, or C-N bonds .
Aplicaciones Científicas De Investigación
3-Deuterio-3H-diazirine has a wide range of applications in scientific research:
Chemistry: Used as a photoaffinity probe to study molecular interactions and reaction mechanisms.
Biology: Employed in the identification of biological targets and protein-protein interactions.
Medicine: Utilized in drug discovery and development to map the binding sites of pharmaceutical compounds.
Industry: Applied in polymer crosslinking and adhesion processes
Mecanismo De Acción
The mechanism of action of 3-deuterio-3H-diazirine involves the generation of carbenes upon activation. These carbenes are highly reactive and can insert into nearby bonds, forming covalent linkages with target molecules. This property makes diazirines valuable tools for studying molecular interactions and labeling specific sites within complex biological systems .
Comparación Con Compuestos Similares
Diaziridine: A precursor to diazirine, characterized by a three-membered ring with two nitrogen atoms.
Trifluoromethyl Aryl Diazirines: Commonly used in biological target identification and known for their high reactivity and stability.
Phenyl Azides and Benzophenones: Alternative photoaffinity probes with different activation and reactivity profiles.
Uniqueness: 3-Deuterio-3H-diazirine is unique due to its deuterium labeling, which can provide additional insights into reaction mechanisms and molecular interactions by allowing researchers to trace the movement of hydrogen atoms during reactions.
Propiedades
Fórmula molecular |
CH2N2 |
|---|---|
Peso molecular |
43.046 g/mol |
Nombre IUPAC |
3-deuterio-3H-diazirine |
InChI |
InChI=1S/CH2N2/c1-2-3-1/h1H2/i1D |
Clave InChI |
GKVDXUXIAHWQIK-MICDWDOJSA-N |
SMILES isomérico |
[2H]C1N=N1 |
SMILES canónico |
C1N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



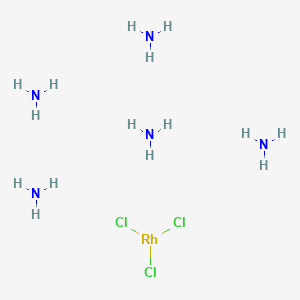

![4(3H)-Quinazolinone, 2-butyl-6,7,8-trimethoxy-3-[[2-(1H-tetrazol-5-YL)[1,1-biphenyl]-4-YL]methyl]-](/img/structure/B13836112.png)
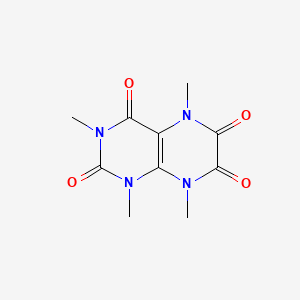
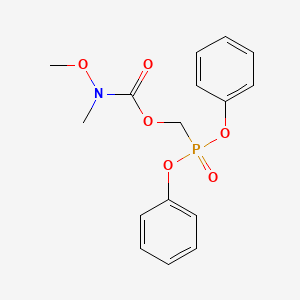
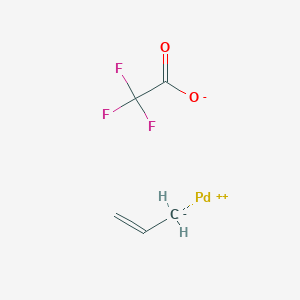
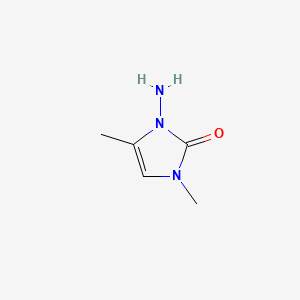

![3,3',4,4',5,5',6,6'-Octafluoro[1,1'-biphenyl]-2,2'-diamine](/img/structure/B13836175.png)

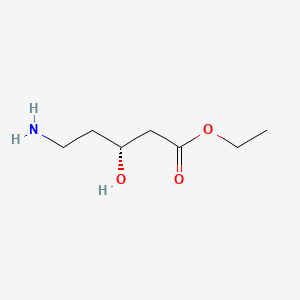
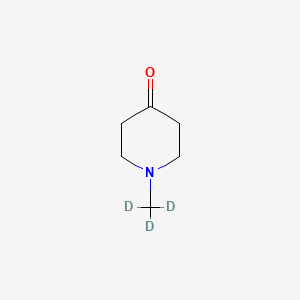
![N-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B13836199.png)
